molecular formula C14H11N3O3 B2952131 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1782662-35-4

7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B2952131
CAS No.: 1782662-35-4
M. Wt: 269.26
InChI Key: NOBVDDQCRABHFM-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a high-quality chemical building block designed for research applications in medicinal chemistry and drug discovery. As a member of the pyrazolopyrimidine family, this compound is of significant interest for the development of novel therapeutic agents. Pyrazolopyrimidine derivatives are known to be key scaffolds in medicinal chemistry due to their wide range of pharmacological activities . Research into analogous structures has shown that pyrazolopyrimidine cores can be engineered to exhibit potent anti-inflammatory effects by modulating key inflammatory pathways . The carboxylic acid functional group at the 5-position provides a versatile handle for further synthetic modification, allowing researchers to create a diverse array of amides, esters, and other derivatives for structure-activity relationship (SAR) studies. This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize it as a key intermediate in the synthesis of more complex molecules aimed at targeting various biological processes. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-20-10-4-2-9(3-5-10)12-8-11(14(18)19)16-13-6-7-15-17(12)13/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBVDDQCRABHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=CC=NN32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS No. 61063-09-0) is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a pyrazolo[1,5-a]pyrimidine core with a 4-methoxyphenyl substituent. This structural arrangement is believed to contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC14H11N3O3
Molecular Weight269.26 g/mol
CAS Number61063-09-0

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Enzyme Inhibition : Many pyrazolo[1,5-a]pyrimidines act as inhibitors of specific enzymes involved in various biochemical pathways. For instance, they may inhibit kinases such as p38 MAPK, which plays a crucial role in inflammation and cancer progression .
  • Antiproliferative Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells, particularly in HeLa (cervical cancer) and HepG2 (liver cancer) cell lines. The mean growth inhibition percentages were reported as 38.44% and 54.25%, respectively .

Anticancer Properties

This compound has demonstrated notable anticancer properties in various studies:

  • Cell Line Studies : The compound has been tested on multiple cancer cell lines, showing significant inhibition of cell growth. For instance, it exhibited an IC50 value of approximately 14 nM against specific cancer targets .
  • Mechanistic Insights : The mechanism underlying the anticancer effects includes the induction of apoptosis through modulation of Bcl-2 and Bax gene expressions. These changes suggest that the compound may trigger pro-apoptotic pathways in cancer cells .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has also been explored for its anti-inflammatory properties:

  • Cytokine Inhibition : It has been reported to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated models, highlighting its potential utility in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazolo[1,5-a]pyrimidines, including derivatives like this compound:

  • Study on Anticancer Activity :
    • A study evaluated the effects of this compound on HeLa cells and found a significant reduction in cell viability at lower concentrations, indicating strong anticancer potential .
  • Study on Enzyme Inhibition :
    • Research demonstrated that similar compounds could effectively inhibit p38 MAPK pathways, suggesting that this compound might share similar inhibitory effects on critical signaling pathways associated with cancer progression and inflammation .

Scientific Research Applications

Based on the search results, here is information regarding the compound "7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid":

Note: It's important to note that some search results refer to "7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid," which is a different compound with a different CAS number (861407-96-7) than "this compound" (CAS 61063-09-0) . Be careful not to confuse the two.

Chemical Information

  • IUPAC Name: this compound
  • Molecular Formula: C14H11N3O3C_{14}H_{11}N_{3}O_{3}
  • Molecular Weight: 269.25 g/mol

Synonyms

  • This compound
  • 1782662-35-4
  • AKOS023984333
  • NS-04303
  • EN300-302751

Identifiers

  • PubChem CID: 84206523
  • CAS No: 61063-09-0

Potential Applications

While the search results do not explicitly detail the applications of "this compound", they do provide information that can be used to infer potential applications:

  • As a Specialty Chemical: Parchem identifies the compound as a specialty material, suggesting its use in specialized chemical applications .
  • Related Compounds: The search results also mention a related compound, "5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid", which is sold by Matrix Scientific and is listed as an irritant . This suggests that pyrazolo[1,5-a]pyrimidine derivatives may have biological activity.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The biological and chemical profiles of 7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can be contextualized by comparing it to related pyrazolo[1,5-a]pyrimidine derivatives. Key structural variations include substituent positions, electronic effects, and functional group modifications. Below is a detailed analysis:

Substituent Position and Electronic Effects
Compound Name Substituents Key Properties Reference
This compound - 7-(4-Methoxyphenyl)
- 5-Carboxylic acid
Enhanced solubility, potential for hydrogen bonding
3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one (5a) - 3-(4-Methoxyphenyl)
- 7-Trifluoromethyl
Increased lipophilicity; electron-withdrawing CF₃ group modulates reactivity
7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester - 7-Difluoromethyl
- 5-(4-Methoxyphenyl)
- 3-Ethyl ester
Reduced polarity compared to carboxylic acid; fluorinated groups enhance metabolic stability
5-Methyl-7-morpholin-4-yl-3-phenylpyrazolo[1,5-a]pyrimidine - 7-Morpholine
- 5-Methyl
Improved membrane permeability due to morpholine; methyl group steric effects

Key Findings :

  • Carboxylic acid vs. ester derivatives : The carboxylic acid at position 5 (target compound) enhances aqueous solubility, whereas ester derivatives (e.g., ethyl ester in ) improve lipophilicity, favoring blood-brain barrier penetration.
  • Methoxy vs. trifluoromethyl groups : The 4-methoxyphenyl group (electron-donating) stabilizes resonance structures, while trifluoromethyl (electron-withdrawing) increases electrophilicity, impacting binding to biological targets .

Key Findings :

  • Carboxamide derivatives (e.g., compounds 10a–c in ) exhibit cytotoxicity, suggesting that the carboxylic acid in the target compound could be modified to carboxamides for therapeutic applications.
  • Fluorinated derivatives (e.g., 5a in ) show utility in imaging, highlighting the role of substituents in tuning pharmacokinetics.

Key Findings :

  • The target compound’s synthesis via ester hydrolysis (e.g., 16a in ) is high-yielding but requires prolonged reaction times.
  • Microwave-assisted methods (e.g., ) offer rapid access to trifluoromethyl analogs, suggesting adaptability for scaling the target compound’s production.

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